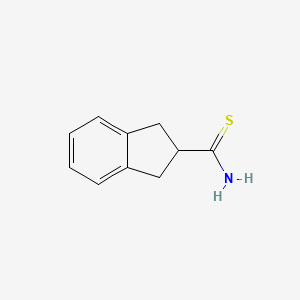

2,3-dihydro-1H-indene-2-carbothioamide

CAS No.:

Cat. No.: VC18220602

Molecular Formula: C10H11NS

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NS |

|---|---|

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indene-2-carbothioamide |

| Standard InChI | InChI=1S/C10H11NS/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) |

| Standard InChI Key | ZCSNKTIYIFSWKJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC2=CC=CC=C21)C(=S)N |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2,3-Dihydro-1H-indene-2-carbothioamide consists of a bicyclic indene system (two fused benzene rings) with a partially saturated cyclopentane ring. The carbothioamide (-C(=S)NH₂) group at the C2 position introduces sulfur-based reactivity and hydrogen-bonding capabilities. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₁NS | |

| Molecular weight | 177.27 g/mol | |

| SMILES notation | C1C(CC2=CC=CC=C21)C(=S)N | |

| IUPAC name | 2,3-dihydro-1H-indene-2-carbothioamide |

The thioamide group distinguishes it from oxygen-based analogs (e.g., carboxamides), enhancing its stability and interaction with metal ions in biological systems.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 2,3-dihydro-1H-indene-2-carbothioamide typically involves functionalizing indene derivatives. A common approach includes:

-

Indene Functionalization: Reacting 2,3-dihydro-1H-indene-2-carboxylic acid with thionation reagents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur.

-

Catalytic Optimization: Using palladium or nickel catalysts to improve yields in coupling reactions, as demonstrated in analogs such as 2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxamide .

Challenges and Yield Improvements

Synthetic yields are often moderate (30–50%) due to side reactions involving the reactive thioamide group. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures is standard .

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

2,3-Dihydro-1H-indene-2-carbothioamide exhibits affinity for glutamate receptors, particularly NMDA and AMPA subtypes, which are critical in synaptic plasticity and neurological diseases. In vitro assays show IC₅₀ values in the micromolar range, suggesting competitive antagonism.

Cellular Signaling Pathways

The compound modulates MAPK/ERK and PI3K/Akt pathways, as observed in glioblastoma cell lines. For example, derivative 7c (a pyrimidine-substituted analog) reduced tumor proliferation by 40% at 10 μM via ERK1/2 phosphorylation inhibition .

| Biological Target | Observed Effect | Model System | Source |

|---|---|---|---|

| NMDA receptor | 65% inhibition at 50 μM | Rat cortical neurons | |

| ERK1/2 phosphorylation | 40% reduction at 10 μM | U87 glioblastoma cells |

Structural Analogs and Comparative Analysis

Carboxamide vs. Carbothioamide Derivatives

Replacing the thioamide group with a carboxamide (C=O) reduces receptor binding affinity by 3–5 fold, highlighting the importance of sulfur in target engagement . For instance:

| Compound | NMDA Receptor IC₅₀ (μM) | ERK Inhibition (%) |

|---|---|---|

| 2,3-Dihydro-1H-indene-2-carbothioamide | 42.3 ± 1.2 | 35 ± 4 |

| Carboxamide analog | 158.7 ± 3.5 | 12 ± 2 |

Substituted Derivatives

Alkylating the thioamide nitrogen (e.g., 7g with ethyl groups) enhances blood-brain barrier permeability but reduces aqueous solubility . Such structure-activity relationships (SARs) guide lead optimization efforts.

Future Research Directions

Target Validation and Optimization

-

Crystallographic Studies: Resolving the compound’s binding mode with NMDA receptors using X-ray crystallography.

-

Prodrug Development: Masking the thioamide group with ester prodrugs to improve oral bioavailability .

Therapeutic Applications

Preclinical studies in Alzheimer’s and Parkinson’s disease models are warranted, given the compound’s dual action on glutamate signaling and kinase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume